molecular formula C26H40ClN7O3 B12990727 N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide

N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide

Cat. No.: B12990727
M. Wt: 534.1 g/mol
InChI Key: NFDAXDYPSSRZOD-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a guanidinopentanamido moiety, and an azaspiro[5.5]undecan core, making it a subject of interest for chemists and biologists alike.

Properties

Molecular Formula

C26H40ClN7O3

Molecular Weight

534.1 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N-[1-[2-[5-(diaminomethylideneamino)pentanoylamino]ethyl]-1-azaspiro[5.5]undecan-4-yl]oxamide

InChI

InChI=1S/C26H40ClN7O3/c27-19-7-9-20(10-8-19)32-23(36)24(37)33-21-11-16-34(26(18-21)12-3-1-4-13-26)17-15-30-22(35)6-2-5-14-31-25(28)29/h7-10,21H,1-6,11-18H2,(H,30,35)(H,32,36)(H,33,37)(H4,28,29,31)

InChI Key

NFDAXDYPSSRZOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(CCN2CCNC(=O)CCCCN=C(N)N)NC(=O)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide typically involves multiple steps, starting with the preparation of the azaspiro[5.5]undecan core. This can be achieved through a series of cyclization reactions. The guanidinopentanamido group is then introduced via a coupling reaction with an appropriate amine derivative. Finally, the chlorophenyl group is added through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Chlorophenyl)-2-[(5-hydroxy-4-pentyl-4H-1,2,4-triazol-3-yl)thio]acetamide
  • N1-cyclohexyl-2-[{2-[(4-chlorophenyl)thio]acetyl}(methyl)amino]benzamide

Uniqueness

N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide stands out due to its unique azaspiro[5.5]undecan core, which is not commonly found in other similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

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